

Structural Analysis and Predicted Protonation Behavior

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Compound of Interest

Compound Name: (6-(Dimethylamino)pyridin-2-yl)methanol
CAS No.: 215869-78-6
Cat. No.: B1453225

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The structure of 6-dimethylamino-2-pyridinemethanol features a pyridine ring substituted with a strongly electron-donating dimethylamino group at the 6-position and a weakly electron-withdrawing hydroxymethyl group at the 2-position. This substitution pattern creates two potential sites for protonation: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen.

- **Pyridine Nitrogen (N1):** The lone pair of electrons on the pyridine nitrogen is in an sp^2 hybrid orbital and is available for protonation. The dimethylamino group at the 6-position is a powerful activating group that donates electron density into the pyridine ring through resonance. This increased electron density significantly enhances the basicity of the ring nitrogen, leading to a higher pK_a compared to unsubstituted pyridine ($pK_a \approx 5.2$).
- **Dimethylamino Nitrogen:** The lone pair on the exocyclic nitrogen can also be protonated. However, studies on various N,N-dimethylaminopyridines have shown that protonation overwhelmingly occurs at the more basic heterocyclic nitrogen atom.^[1] The protonation of the dimethylamino group would only occur under much more strongly acidic conditions.

Therefore, the principal pKa value (pK_{a1}) of 6-dimethylamino-2-pyridinemethanol will correspond to the equilibrium between the neutral molecule and the N1-protonated pyridinium species. The hydroxymethyl group at the 2-position has a minor, slightly electron-withdrawing inductive effect, which may marginally decrease the basicity compared to a molecule without it.

Based on the pKa of related compounds like 4-(dimethylamino)pyridine (DMAP, $pK_a \approx 9.7$) and other substituted aminopyridines, the pKa of 6-dimethylamino-2-pyridinemethanol is predicted to be significantly higher than that of pyridine, likely in the range of 8.5 to 9.5.

Experimental Determination of pKa Values

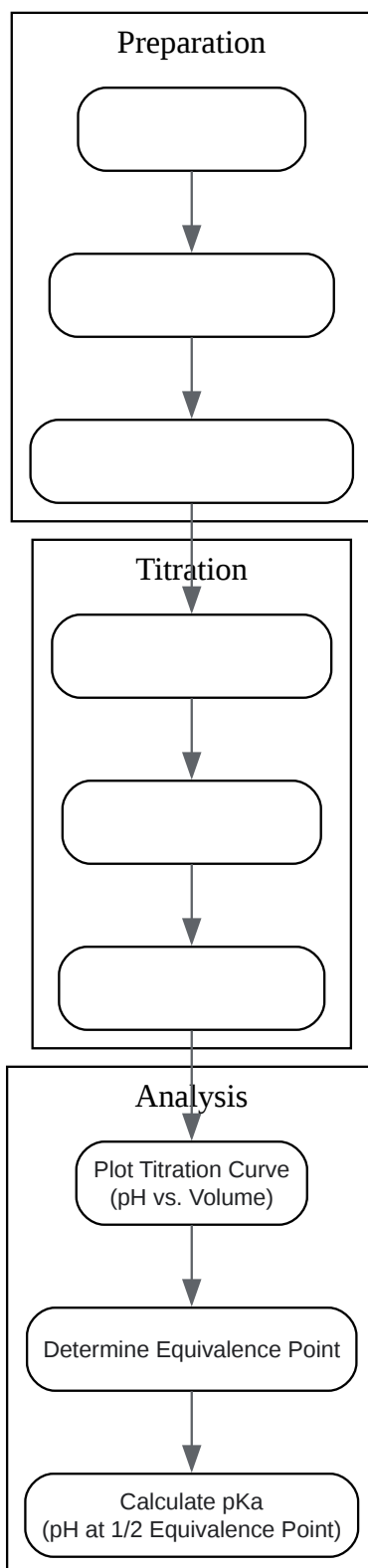
For researchers requiring a precise pKa value, direct experimental measurement is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes in a solution of the analyte as a standardized titrant is added.^{[2][3]} The pKa is found at the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and neutral species are equal.

- Preparation:
 - Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).^[2]
 - Prepare a stock solution of 6-dimethylamino-2-pyridinemethanol of known concentration (e.g., 1-10 mM) in deionized water.
 - Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
 - To maintain a constant ionic strength throughout the titration, which is crucial for thermodynamic consistency, add a background electrolyte like 0.15 M KCl to the analyte solution.^{[2][3]}
- Titration Procedure:

- Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel.
- If desired, purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[3]
- Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
- Add small, precise aliquots of the 0.1 M HCl titrant. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- Continue the titration well past the equivalence point, where the pH changes rapidly.
- Data Analysis:
 - Plot the measured pH versus the volume of titrant added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point. This can be determined graphically as the midpoint of the steepest part of the curve or more accurately by calculating the first or second derivative of the curve.



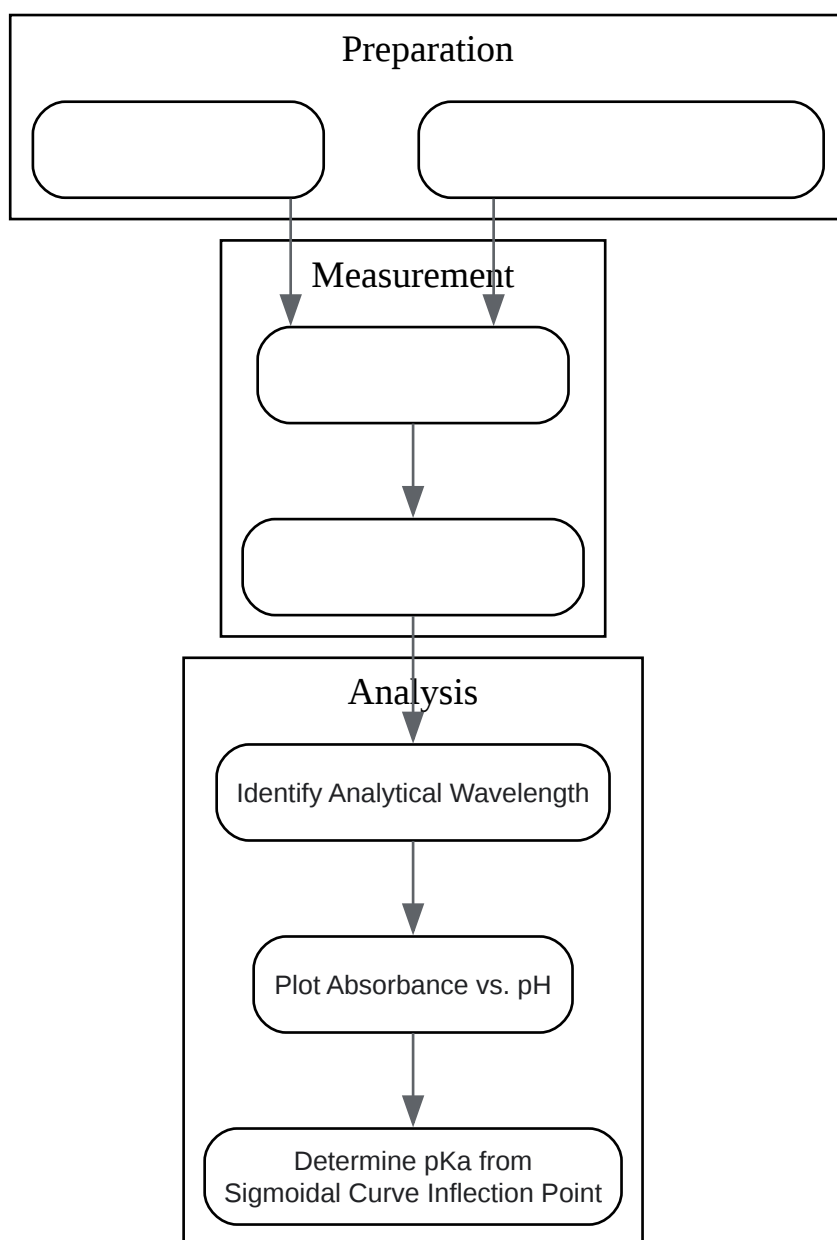
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Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and neutral forms of the molecule exhibit different ultraviolet or visible light absorption spectra, which is common for compounds with a chromophore near the ionization site.^[4]

- Preparation:
 - Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
 - Prepare a concentrated stock solution of 6-dimethylamino-2-pyridinemethanol in a suitable solvent (e.g., water or methanol).
- Spectral Acquisition:
 - For each buffer solution, add a small, identical aliquot of the stock solution to ensure the final analyte concentration is constant across all samples.
 - Measure the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.
 - Identify the wavelength(s) of maximum absorbance difference between the fully protonated (low pH) and neutral (high pH) forms.
- Data Analysis:
 - Plot the absorbance at the chosen wavelength versus the pH of the buffer solutions.
 - The resulting data should form a sigmoidal curve.
 - The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.^[4]



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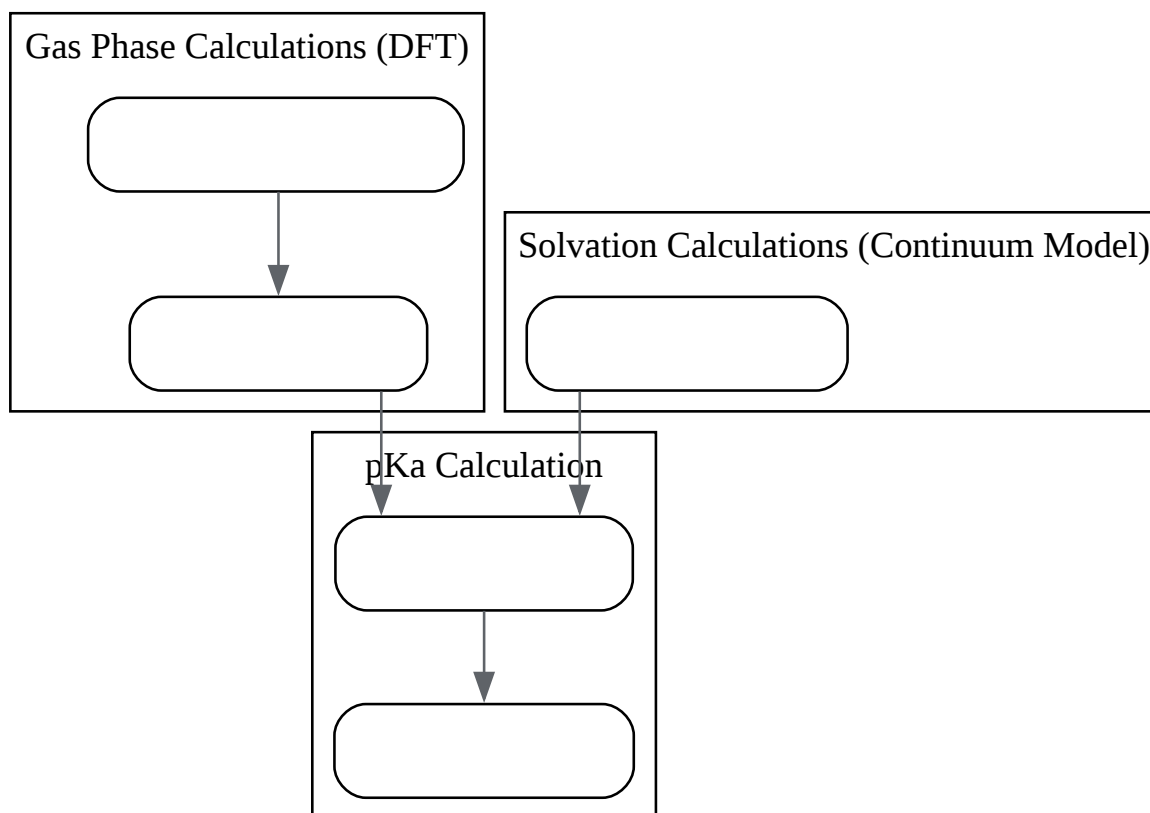
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa

In the absence of experimental data or for high-throughput screening, computational methods provide a powerful means to estimate pKa values.^{[5][6]} These methods typically use quantum mechanics to calculate the free energy change of the deprotonation reaction.

The most common approach involves a thermodynamic cycle that separates the deprotonation process into gas-phase and solvation steps.^{[7][8]}

- **Gas-Phase Calculation:** The geometries of the neutral molecule and its protonated (pyridinium) form are optimized using a quantum chemical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)).^{[6][9]} The free energies of both species in the gas phase are then calculated.
- **Solvation Energy Calculation:** The free energy of transferring each species from the gas phase into the solvent (water) is calculated using a continuum solvation model (e.g., CPCM or SM8).^{[6][7]} For pyridine derivatives, accuracy can sometimes be improved by including one or more explicit water molecules hydrogen-bonded to the nitrogen atom in the calculation.^[7]
- **pKa Calculation:** The aqueous free energy of deprotonation is calculated using the thermodynamic cycle. This value is then converted to a pKa using the known experimental free energy of solvation of the proton.



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Caption: Workflow for computational pKa prediction using a thermodynamic cycle.

Data Summary and Expected Values

While no direct experimental pKa value for 6-dimethylamino-2-pyridinemethanol has been reported in the searched literature, we can provide a robust estimate based on analogous structures.

Compound	pKa	Rationale for Comparison
Pyridine	~5.23	Unsubstituted parent heterocycle.
2-Aminopyridine	~6.86	Shows the effect of an amino group at the 2-position.
4-(Dimethylamino)pyridine (DMAP)	~9.7	Demonstrates the powerful electron-donating effect of the dimethylamino group.
6-Dimethylamino-2-pyridinemethanol	~8.5 - 9.5 (Predicted)	The strong electron-donating dimethylamino group is expected to dominate, raising the pKa significantly. The 2-hydroxymethyl group has a minor counteracting inductive effect.

Conclusion

The pKa of 6-dimethylamino-2-pyridinemethanol is a critical parameter for any scientist investigating its potential as a drug candidate or chemical probe. Based on its chemical structure, protonation is expected to occur at the pyridine ring nitrogen, with a predicted pKa value in the range of 8.5 to 9.5. This guide provides detailed, field-proven protocols for the precise experimental determination of this value through potentiometric and spectrophotometric titrations, as well as an overview of computational methods for its prediction. The application of

these methodologies will yield the accurate physicochemical data necessary for informed decision-making in drug development and chemical research.

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